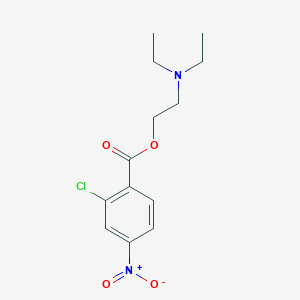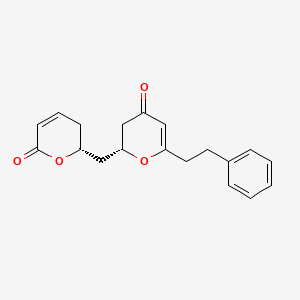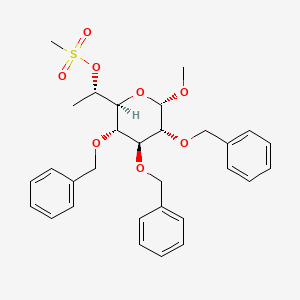![molecular formula C9H5N3O2 B13446091 3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13446091.png)
3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-N’-(1-aryl(heteryl)ethylidene)acetohydrazides with sodium 3-oxo-3-(2-oxo-2H-chromen-3-yl)prop-1-en-1-olate . The reaction is carried out in the presence of acetic acid and piperidine acetate, leading to the formation of the desired pyridine derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like triethylsilane and trifluoroacetic acid.
Substitution: The compound can undergo substitution reactions, particularly at the cyano and carboxylic acid groups, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Triethylsilane and trifluoroacetic acid are commonly used for reduction reactions.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-Cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it acts as a hinge binder, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of certain enzymes . This interaction inhibits the activity of the target enzyme, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but lacks the cyano and carboxylic acid groups.
3-Cyano-1H-pyrrolo[2,3-b]pyridine: This compound is similar but does not have the carboxylic acid group.
1H-Pyrrolo[3,2-b]pyridine-3-carboxylic acid: This compound has a similar structure but with different substitution patterns.
Uniqueness: 3-Cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is unique due to the presence of both cyano and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C9H5N3O2 |
|---|---|
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
3-cyano-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C9H5N3O2/c10-3-5-4-11-8-6(5)1-2-7(12-8)9(13)14/h1-2,4H,(H,11,12)(H,13,14) |
Clé InChI |
WVFXLKPWLHAQGN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1C(=CN2)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-Methyl-5-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13446049.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B13446056.png)
![methyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide](/img/structure/B13446060.png)


![3-[[(2R,3R,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13446078.png)

